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Cyclohexanone, 2-(3-hydroxyphenyl)-

Cat. No.: B14660191
CAS No.: 41179-12-8
M. Wt: 190.24 g/mol
InChI Key: VBYAOSBCIXCHER-UHFFFAOYSA-N
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Description

Contextualization within Substituted Cyclohexanone (B45756) Frameworks

Substituted cyclohexanones are a pivotal class of organic compounds, serving as fundamental building blocks in the synthesis of a wide array of more complex molecules. The cyclohexanone framework, a six-membered ring containing a ketone functional group, offers a versatile scaffold for chemical modification. The placement of substituents on the ring profoundly influences the molecule's stereochemistry and reactivity. In the case of 2-arylcyclohexanones, the aryl group at the alpha-position to the carbonyl can participate in various reactions, including enolate chemistry and reactions involving the aromatic ring. The substitution pattern on the cyclohexane (B81311) ring is crucial, with substituents in axial or equatorial positions exhibiting different steric and electronic effects.

Research Significance as a Versatile Synthetic Scaffold and Key Intermediate

While specific research on Cyclohexanone, 2-(3-hydroxyphenyl)- is not widely published, its structure suggests significant potential as a synthetic intermediate. The presence of three key functional features—the ketone, the phenyl ring, and the hydroxyl group—offers multiple sites for chemical transformation. The ketone can undergo reactions such as reduction, oxidation (e.g., Baeyer-Villiger oxidation), and alpha-functionalization. The phenolic hydroxyl group can be alkylated, acylated, or used to direct further substitution on the aromatic ring. The aromatic ring itself can undergo electrophilic substitution reactions. This trifunctional nature makes it a potentially valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. For instance, related 2-arylcyclohexanones are known intermediates in the synthesis of various biologically active compounds.

Overview of Academic Research Trajectories Relevant to Similar Ketone and Phenol (B47542) Systems

Research on compounds bearing both ketone and phenol functionalities is extensive. Phenolic ketones are recognized for their diverse biological activities and are common motifs in natural products. The interplay between the electron-withdrawing ketone and the electron-donating hydroxyl group on the aromatic ring can lead to interesting chemical reactivity and physical properties.

General synthetic strategies for related 2-arylcyclohexanones often involve the Robinson annulation or Michael addition reactions. Tandem catalysis processes, including those that are photoredox-catalyzed, have also emerged as powerful methods for the convergent synthesis of substituted cyclohexanones. nih.govresearchgate.net

Spectroscopic characterization of such compounds typically involves a combination of techniques. For a molecule like Cyclohexanone, 2-(3-hydroxyphenyl)-, one would expect to see characteristic signals in its NMR spectra corresponding to the protons and carbons of the cyclohexyl and phenyl rings. Infrared spectroscopy would reveal a strong absorption for the carbonyl (C=O) stretch, typically around 1710 cm⁻¹, and a broad absorption for the phenolic hydroxyl (O-H) group. qiboch.com Mass spectrometry would be used to determine the molecular weight and fragmentation pattern.

Due to the lack of specific experimental data for Cyclohexanone, 2-(3-hydroxyphenyl)-, a detailed discussion of its unique properties and reactivity remains speculative. Further research would be necessary to fully elucidate its chemical behavior and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O2 B14660191 Cyclohexanone, 2-(3-hydroxyphenyl)- CAS No. 41179-12-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41179-12-8

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-(3-hydroxyphenyl)cyclohexan-1-one

InChI

InChI=1S/C12H14O2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h3-5,8,11,13H,1-2,6-7H2

InChI Key

VBYAOSBCIXCHER-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C2=CC(=CC=C2)O

Origin of Product

United States

Synthetic Methodologies for Cyclohexanone, 2 3 Hydroxyphenyl

Established Synthetic Routes to 2-(3-hydroxyphenyl)cyclohexanone

The construction of 2-(3-hydroxyphenyl)cyclohexanone can be approached through several strategic disconnections. These primarily involve forming the crucial carbon-carbon bond at the alpha-position of the cyclohexanone (B45756) ring, introducing the hydroxyphenyl moiety, or modifying precursor molecules through functional group interconversions.

Carbon-Carbon Bond Formation Strategies at the α-Position of Cyclohexanone

A common and effective method for creating a carbon-carbon bond at the α-position of a ketone is through the reaction of an enolate or its equivalent with a suitable electrophile. In the context of synthesizing 2-(3-hydroxyphenyl)cyclohexanone, this would typically involve the reaction of a cyclohexanone enolate with a derivative of 3-bromophenol (B21344) or a related electrophilic species.

Another approach involves the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with a subsequent aldol (B89426) condensation to create a cyclohexenone derivative. vanderbilt.edu While not a direct arylation, this methodology is fundamental in building the cyclohexanone ring itself, which can then be further functionalized.

Strategies for Introducing the Hydroxyphenyl Moiety

The introduction of the 3-hydroxyphenyl group can be achieved through several methods. One strategy involves the use of a pre-functionalized aromatic ring that is then coupled with the cyclohexanone moiety. For instance, a Grignard reagent derived from 3-bromoanisole (B1666278) could be reacted with cyclohexene (B86901) oxide, followed by oxidation of the resulting alcohol to the ketone. The methoxy (B1213986) group can then be cleaved to yield the desired phenol (B47542).

A well-documented synthesis of the isomeric 3-(p-hydroxyphenyl)-cyclohexanone provides a valuable template. zenodo.org This synthesis starts with the treatment of ethyl γ-anisoylbutyrate with zinc and ethyl bromoacetate (B1195939) to form a lactone. zenodo.org This lactone is then reduced, and the resulting pimelic acid derivative is cyclized to form 3-(p-methoxyphenyl)-cyclohexanone. zenodo.org Finally, demethylation with hydrobromic acid yields the hydroxyphenyl cyclohexanone. zenodo.org A similar pathway could be envisioned for the meta-substituted isomer.

Functional Group Interconversions on Precursors

Oxidation reactions are crucial in the synthesis of cyclohexanones from various precursors. For instance, the oxidation of a corresponding alcohol, 2-(3-hydroxyphenyl)cyclohexanol, would yield the target ketone. Common oxidizing agents for this transformation include chromic acid, pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions. The industrial production of adipic acid often involves the oxidation of a cyclohexanol/cyclohexanone mixture, highlighting the relevance of this transformation. nih.gov

Reduction methods can also be employed to arrive at the target structure. For example, the catalytic hydrogenation of a 2-(3-hydroxyphenyl)-2-cyclohexen-1-one precursor would saturate the carbon-carbon double bond to give 2-(3-hydroxyphenyl)cyclohexanone. Catalytic transfer hydrogenation using a palladium catalyst and a hydrogen donor like cyclohexene is an established method for reducing enones. mdpi.com

Another reductive strategy involves the selective reduction of a diketone precursor. For instance, a 1,3-diketone can be selectively reduced to a hydroxy ketone. researchgate.net This approach could be adapted to a precursor containing the 3-hydroxyphenyl moiety.

Asymmetric Synthesis and Stereochemical Control

The presence of a stereocenter at the C2 position of 2-(3-hydroxyphenyl)cyclohexanone means that it can exist as a pair of enantiomers. The control of this stereochemistry is a significant aspect of its synthesis, particularly for applications where a single enantiomer is desired.

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. rijournals.com This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. rijournals.com For substituted cyclohexanones, several asymmetric methods have been developed.

One approach is the asymmetric rhodium-catalyzed 1,4-addition of an alkenylzirconium reagent to 2-cyclohexenone. nih.gov This method can be adapted to introduce the 3-hydroxyphenyl group or a precursor. Another powerful technique is the catalytic asymmetric reduction of a prochiral cyclohexenone derivative using a chiral oxazaborolidine catalyst, which can yield the corresponding chiral allylic alcohol with high enantiomeric excess. nih.govresearchwithnj.com This alcohol can then be further manipulated to obtain the desired 2-substituted cyclohexanone.

The stereochemistry of nucleophilic addition to the carbonyl group of cyclohexanone is influenced by both steric and electronic factors. researchgate.net Axial attack is often favored due to electronic stabilization from the interaction of the forming bond's anti-bonding orbital with the C-C and C-H sigma bonds of the ring. researchgate.net Understanding these principles is crucial for controlling the stereochemical outcome of reactions involving the cyclohexanone ring.

Reaction Type Precursor(s) Key Reagents/Conditions Product Reference(s)
AlkylationCyclohexanone, 3-bromoanisole derivativeBase (e.g., LDA), then electrophile2-(3-methoxyphenyl)cyclohexanone-
Grignard ReactionCyclohexene oxide, 3-bromoanisoleMg, then oxidation2-(3-methoxyphenyl)cyclohexanone-
Dieckmann CondensationDiethyl pimelate (B1236862) derivativeBase (e.g., NaOEt)2-carboethoxy-cyclohexanone derivative organic-chemistry.org
Demethylation2-(3-methoxyphenyl)cyclohexanoneHBr or BBr32-(3-hydroxyphenyl)cyclohexanone zenodo.org
Oxidation2-(3-hydroxyphenyl)cyclohexanolPCC, Swern oxidation2-(3-hydroxyphenyl)cyclohexanone nih.gov
Catalytic Hydrogenation2-(3-hydroxyphenyl)-2-cyclohexen-1-oneH2, Pd/C2-(3-hydroxyphenyl)cyclohexanone mdpi.com
Asymmetric Reduction2-(3-hydroxyphenyl)-2-cyclohexen-1-oneChiral oxazaborolidine, reducing agentChiral 2-(3-hydroxyphenyl)cyclohexanol nih.govresearchwithnj.com

Enantioselective Pathways for Chiral Center Formation

The creation of a specific chiral center in 2-(3-hydroxyphenyl)cyclohexanone is a critical aspect of its synthesis, often addressed through enantioselective methods. One notable approach involves the asymmetric transfer hydrogenation (ATH) of corresponding cyclohexenone precursors using bifunctional ruthenium catalysts. This method has been successfully employed for the enantioselective preparation of 4-hydroxy-2-cyclohexanone derivatives, which can serve as versatile intermediates. By selecting the appropriate enantiomer of the catalyst, it is possible to obtain either the (R)- or (S)-enantiomer of the product with high enantiomeric excess (ee).

Another significant strategy is the organocatalytic asymmetric synthesis of chiral cyclohexenones. For instance, the reaction of β-ketoesters with α,β-unsaturated aldehydes, catalyzed by a chiral TMS-protected prolinol, can produce optically active 5-(trialkylsilyl)cyclohex-2-enones in good yields and with excellent enantioselectivity (98-99% ee). These products can then be transformed into the desired 2-aryl-cyclohexanones.

Diastereoselective Control in Multi-Substituted Systems

In systems with multiple substituents, controlling the diastereoselectivity is paramount. A powerful strategy for achieving this is through a cascade inter–intramolecular double Michael reaction. beilstein-journals.orgnih.gov For example, the reaction of curcumins with arylidenemalonates in the presence of aqueous potassium hydroxide (B78521) and a phase transfer catalyst can yield highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.gov This method allows for the formation of multiple stereocenters in a single, controlled process. beilstein-journals.orgnih.gov

The mechanism involves an initial Michael addition of the curcumin (B1669340) enolate to the arylidenemalonate, followed by a diastereoselective 6-endo-trig intramolecular Michael addition to the enone moiety of the curcumin, leading to the highly substituted cyclohexanone. nih.gov The reaction conditions, such as the choice of base and catalyst, are crucial for achieving high diastereoselectivity.

Organocatalytic and Biocatalytic Approaches in Stereoselective Synthesis

Organocatalysis has emerged as a powerful tool for the stereoselective synthesis of cyclohexanone derivatives. Chiral organocatalysts, such as cinchona alkaloid-based squaramides, have been used in enantioselective [4+2] cyclization reactions between hydroxymaleimides and ortho-hydroxyphenyl para-quinone methides. rsc.org This approach yields chiral hemiketals containing chromane (B1220400) and succinimide (B58015) frameworks with excellent enantioselectivity and diastereoselectivity. rsc.org Furthermore, an unprecedented enantioselective oxa-Michael reaction of α-tertiary alcohols using these catalysts has been reported to produce hindered spirocyclic ethers containing a cyclohexadienone moiety with up to 99% ee. nih.gov

While specific biocatalytic routes to Cyclohexanone, 2-(3-hydroxyphenyl)- are not extensively documented, biocatalysis offers a promising avenue for its synthesis. Enzymatic reductions of diketone precursors using biocatalysts like baker's yeast can produce chiral building blocks with high enantiomeric excess (>95% ee) under mild conditions. This suggests that a suitable diketone precursor could be enzymatically reduced to form a chiral hydroxymethylcyclohexanone, which could then be further elaborated to the target compound.

Advanced Synthetic Techniques and Methodologies

Multi-Component Reactions

Multi-component reactions (MCRs) provide an efficient means to construct complex molecules like 2-(3-hydroxyphenyl)cyclohexanone in a single step from multiple starting materials. While a specific MCR for the target compound is not detailed, analogous reactions highlight the potential of this strategy. For instance, a one-pot, three-component reaction of an aromatic aldehyde, a substituted thiophenol, and 5,5-dimethyl-1,3-cyclohexanedione, catalyzed by p-dodecylbenzene sulfonic acid under ultrasound irradiation, has been used to synthesize 3-hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone derivatives. This demonstrates the feasibility of assembling the core cyclohexanone structure with an aryl substituent through an MCR.

Transition Metal-Catalyzed Transformations for Aryl Substituents

Transition metal catalysis is a cornerstone of modern organic synthesis and offers several powerful methods for introducing the 3-hydroxyphenyl substituent onto the cyclohexanone ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are particularly well-suited for this purpose. mdpi.com This reaction would involve the coupling of a cyclohexanone-derived organoboron species with a 3-bromo or 3-iodophenol (B1680319) derivative (or its protected form) in the presence of a palladium catalyst. mdpi.com

Other transition metals like gold, silver, copper, and rhodium have also been shown to catalyze various cyclization and C-H activation reactions that could be adapted for the synthesis of 2-aryl-cyclohexanones. mdpi.comnih.gov For instance, gold-catalyzed cycloketalization of appropriate precursors can lead to highly functionalized tetrahydropyran (B127337) cores, a strategy that could be modified to form the cyclohexanone ring. mdpi.com

Investigation of Synthetic Route Efficiency and Scalability

The efficiency and scalability of a synthetic route are critical for its practical application. A practical and scalable synthesis of a related bifunctional building block, 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)cyclohexan-1-one, has been developed using inexpensive starting materials and readily attainable reaction conditions. nih.govnih.govacs.org This multi-step process includes a NaOH-mediated aldol condensation, ketal protection, saturation of a double bond and an aromatic ring using an Al-Ni alloy, and oxidation of an intermediate cyclohexanol. nih.govnih.gov This route highlights key considerations for developing a scalable synthesis, such as the use of low-cost reagents and the avoidance of multiple chromatographic purifications. nih.govnih.gov

The hydrogenation of substituted phenols to the corresponding cyclohexanones is another scalable industrial process. googleapis.com Catalysts for this reaction typically contain a transition metal like palladium on a support such as alumina, often with a promoter. googleapis.com The development of a robust and reusable catalyst is a key factor in the economic viability of such a process on a large scale.

Yield and Selectivity Optimization

The relatively low yield and formation of byproducts in the initial reports highlight the necessity for optimizing the reaction conditions. Research into analogous Claisen-Schmidt reactions suggests several avenues for improving the yield and selectivity of the condensation between 3-hydroxybenzaldehyde (B18108) and cyclohexanone.

Catalyst Selection: The choice of catalyst is paramount. While sodium hydroxide is commonly used, other bases have been shown to be effective in similar condensations. For the reaction of cyclohexanone with benzaldehyde (B42025), solid NaOH has been demonstrated to be highly efficient, affording the corresponding α,α'-bis-benzylidenecyclohexanone in 99% yield when used in equimolar amounts under solvent-free grinding conditions. nih.gov Reducing the catalyst loading of solid NaOH to 20 mol% still provided a high yield of 98% in just 5 minutes of grinding. nih.gov Potassium hydroxide (KOH) has also been used, though it resulted in a slightly lower yield (85%) under the same conditions. nih.gov The use of heterogeneous catalysts, such as zeolites like NaY, has also been explored for the aldol condensation of cyclohexanone and benzaldehyde, offering potential advantages in terms of catalyst recovery and reuse. researchgate.net

Reactant Stoichiometry: The molar ratio of the reactants can significantly influence the product distribution. In the Claisen-Schmidt reaction, the formation of the mono- or di-substituted product can be controlled by adjusting the stoichiometry of the aldehyde and ketone. To favor the formation of the desired mono-substituted product, 2-(3'-hydroxybenzylidene)cyclohexanone, an excess of cyclohexanone relative to 3-hydroxybenzaldehyde would likely be employed. This minimizes the competing reaction of the initially formed product with another molecule of the aldehyde.

Reaction Condition Tuning

Fine-tuning the reaction conditions is another critical aspect of optimizing the synthesis.

Solvent and Temperature: The choice of solvent and reaction temperature can have a profound impact on reaction rates and selectivity. While the MAOS method provides rapid heating, conventional heating methods can also be effective. For instance, the condensation of cyclohexanone and benzaldehyde with 20 mol% NaOH in ethanol (B145695) at room temperature gave a 40% yield after 24 hours, which increased to 66% after 5 days. nih.gov Refluxing the same mixture in ethanol for 8 hours resulted in a 93% yield of the disubstituted product. nih.gov This suggests that for the synthesis of the mono-substituted 2-(3-hydroxyphenyl)cyclohexanone, careful control of reaction time and temperature will be crucial to prevent further reaction. The use of solvent-free conditions, such as grinding with a solid catalyst, has been shown to be a highly efficient and environmentally friendly alternative. nih.gov

Reaction Time: The duration of the reaction is a key parameter to control, particularly when trying to isolate the mono-substituted product. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is essential to stop the reaction at the optimal time, maximizing the yield of 2-(3'-hydroxybenzylidene)cyclohexanone while minimizing the formation of the di-substituted byproduct. nih.govmagritek.com

Selective Hydrogenation of the Unsaturated Precursor

The second step in the synthesis is the selective reduction of the exocyclic carbon-carbon double bond in 2-(3'-hydroxybenzylidene)cyclohexanone to yield the final product, 2-(3-hydroxyphenyl)cyclohexanone. This transformation requires a hydrogenation method that is chemoselective, leaving the carbonyl group and the aromatic ring intact.

Catalytic transfer hydrogenation is a particularly suitable method for this purpose. researchgate.net This technique avoids the need for high-pressure hydrogen gas and often provides excellent selectivity. Various catalyst and hydrogen donor systems have been developed for the selective reduction of α,β-unsaturated ketones. For instance, rhodium nanoparticles immobilized on a supported ionic liquid phase (Rh@SILP) have been shown to be effective for the hydrogenation and hydrodeoxygenation of aromatic ketones. nih.gov While this catalyst can fully reduce the carbonyl group at higher temperatures, at lower temperatures it can selectively hydrogenate the aromatic ring. nih.gov For the selective reduction of the C=C bond while preserving the C=O group, ruthenium(II) complexes have been used as catalysts in transfer hydrogenation reactions. researchgate.net

The optimization of this step would involve screening different catalysts (e.g., based on palladium, rhodium, or ruthenium) and hydrogen donors (e.g., isopropanol (B130326), formic acid, or sodium formate) to achieve the highest possible yield and selectivity for 2-(3-hydroxyphenyl)cyclohexanone. The presence of the phenolic hydroxyl group may influence the catalytic activity and selectivity, necessitating careful selection of the reaction conditions.

Chemical Reactivity and Mechanistic Studies of Cyclohexanone, 2 3 Hydroxyphenyl

Reactions Involving the Cyclohexanone (B45756) Carbonyl Group

The ketone functional group in the cyclohexanone ring is a primary site for a wide range of chemical reactions.

The carbonyl carbon of the cyclohexanone ring is electrophilic and susceptible to attack by nucleophiles. This initial addition can be followed by a variety of transformations. The addition of a nucleophile to the prochiral carbonyl group results in the formation of a new stereocenter, and the stereochemical outcome is influenced by steric and electronic factors. researchgate.net For 2-(3-hydroxyphenyl)cyclohexanone, the bulky substituent at the C-2 position would be expected to direct incoming nucleophiles to the opposite face of the ring.

Common nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and imines. For instance, reaction with hydrogen cyanide would yield a cyanohydrin, while reaction with alcohols would form a hemiacetal.

Subsequent transformations of the initial adducts are also common. For example, Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols. youtube.com The reaction of 2-(3-hydroxyphenyl)cyclohexanone with a Grignard reagent, such as phenylmagnesium bromide, would be expected to yield a tertiary alcohol. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions

NucleophileReagent(s)Product Type
Hydride (:H⁻)NaBH₄, LiAlH₄Secondary Alcohol
Alkyl/ArylR-MgX (Grignard), R-LiTertiary Alcohol
Cyanide (:CN⁻)HCN, KCN/H⁺Cyanohydrin
Alcohol (R-OH)R-OH, H⁺Hemiacetal/Acetal
Amine (R-NH₂)R-NH₂, H⁺Imine/Enamine

The carbon atoms adjacent to the carbonyl group (α-carbons) are acidic and can be deprotonated by a suitable base to form an enolate. masterorganicchemistry.com The enolate of 2-(3-hydroxyphenyl)cyclohexanone can exist in two regioisomeric forms. The formation of these enolates can be controlled by the reaction conditions. The use of a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate, while a weaker base at higher temperatures allows for equilibration to the more stable thermodynamic enolate. ubc.ca

These enolates are potent nucleophiles and can react with a variety of electrophiles, leading to α-functionalization. masterorganicchemistry.commdpi.com Common reactions include alkylation, acylation, and halogenation. For example, the reaction of the enolate with an alkyl halide would introduce an alkyl group at the α-position. ubc.ca

The cyclohexanone ring can undergo oxidation reactions, most notably the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone (a cyclic ester). This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Another significant oxidation reaction is the cleavage of the cyclohexanone ring to form dicarboxylic acids. bohrium.com For instance, oxidation with strong oxidizing agents like nitric acid or potassium permanganate (B83412) can lead to the formation of adipic acid derivatives. nih.govnih.gov In the case of 2-(3-hydroxyphenyl)cyclohexanone, the phenolic hydroxyl group would likely require protection before carrying out such strong oxidations to prevent unwanted side reactions on the aromatic ring.

Table 2: Oxidation Reactions of Cyclohexanone Moiety

ReactionReagent(s)Product Type
Baeyer-Villiger Oxidationm-CPBA, Peroxyacetic acidLactone
Ring-Cleavage OxidationHNO₃, KMnO₄Dicarboxylic Acid

The carbonyl group of the cyclohexanone can be readily reduced to a secondary alcohol. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reduction of 2-(3-hydroxyphenyl)cyclohexanone will produce 2-(3-hydroxyphenyl)cyclohexanol. Due to the creation of a new stereocenter at the carbonyl carbon and the existing stereocenter at the C-2 position, a mixture of diastereomers would be expected. youtube.com

The choice of reducing agent can be important. NaBH₄ is a milder reagent and is often used in protic solvents like methanol (B129727) or ethanol (B145695), while LiAlH₄ is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran, followed by an acidic workup. libretexts.orgyoutube.com

Reactions of the 3-Hydroxyphenyl Moiety

The 3-hydroxyphenyl group is essentially a phenol (B47542), and its reactivity is characteristic of this functional group.

The hydroxyl group on the phenyl ring is a powerful activating group and directs incoming electrophiles to the ortho and para positions. In 2-(3-hydroxyphenyl)cyclohexanone, the positions ortho to the hydroxyl group are C-2 and C-4, and the para position is C-6 of the phenyl ring. Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation would be expected to occur at these positions.

For example, nitration with dilute nitric acid would likely yield a mixture of 2-(3-hydroxy-2-nitrophenyl)cyclohexanone, 2-(3-hydroxy-4-nitrophenyl)cyclohexanone, and 2-(3-hydroxy-6-nitrophenyl)cyclohexanone. The steric hindrance from the adjacent cyclohexyl ring might influence the regioselectivity of the substitution.

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in Cyclohexanone, 2-(3-hydroxyphenyl)- is a key site for chemical modification. Its reactivity is influenced by the electron-donating nature of the hydroxyl group and its acidic proton. While specific studies on this exact molecule are limited, the behavior of similar ortho-hydroxyaryl ketones provides a strong basis for predicting its transformations. researchgate.netuni.lu

One of the fundamental reactions is the Baker-Venkataraman rearrangement , a base-catalyzed intramolecular acyl migration that converts 2-acetoxyacetophenones into 1,3-diketones. wordpress.com These diketones are valuable intermediates in the synthesis of flavonoids and chromones. wordpress.com For Cyclohexanone, 2-(3-hydroxyphenyl)-, this would first involve acylation of the phenolic hydroxyl group, followed by treatment with a base to induce the rearrangement.

The phenolic hydroxyl also activates the aromatic ring towards electrophilic substitution, although the presence of the bulky cyclohexanone substituent may introduce steric hindrance. Furthermore, the hydroxyl group can participate in intramolecular hydrogen bonding with the carbonyl oxygen of the cyclohexanone ring, a phenomenon observed in other ortho-hydroxy aryl ketones. uni.lu This interaction can influence the molecule's conformation and the reactivity of both the hydroxyl and carbonyl groups.

Intramolecular Reactions and Rearrangements

The proximate arrangement of the phenyl and cyclohexanone rings in Cyclohexanone, 2-(3-hydroxyphenyl)- creates the potential for a variety of intramolecular reactions, most notably those leading to the formation of fused ring systems such as dibenzofurans.

One plausible pathway is an intramolecular cyclization followed by aromatization. This can be achieved through several methods, including acid-catalyzed cyclization or transition metal-catalyzed processes. For instance, palladium-catalyzed intramolecular cyclization of 2-arylphenols is a known method for synthesizing dibenzofurans. researchgate.netrsc.org In a similar vein, the target molecule could undergo dehydration and subsequent ring closure to form a tetrahydrodibenzofuran, which can then be dehydrogenated to the fully aromatic dibenzofuran.

The Pschorr cyclization offers another potential route, although it would require prior modification of the molecule. researchgate.netlehigh.edu This reaction involves the intramolecular substitution of an aromatic ring by an aryl radical generated from a diazonium salt. lehigh.edursc.org To apply this to Cyclohexanone, 2-(3-hydroxyphenyl)-, the phenolic hydroxyl group would first need to be converted to an amino group, followed by diazotization. The resulting diazonium salt could then undergo copper-catalyzed cyclization to form a phenanthrene-like structure. lehigh.edu

The cyclohexanone ring itself is susceptible to rearrangements that can lead to either ring expansion or contraction.

A significant reaction in this context is the Baeyer-Villiger oxidation . This reaction involves the oxidation of a ketone to an ester or a lactone. For 2-arylcyclohexanones, this oxidation can lead to the formation of a seven-membered lactone ring, effectively a ring expansion. wordpress.combeilstein-journals.orgnih.gov The regioselectivity of this reaction is dependent on the migratory aptitude of the adjacent carbon atoms. In the case of 2-arylcyclohexanones, both the aryl-bearing carbon and the methylene (B1212753) carbon of the cyclohexanone ring can potentially migrate. Studies on related compounds have shown that enantioenriched 3-aryloxepan-2-ones can be obtained, indicating a preference for the migration of the aryl-substituted carbon. wordpress.combeilstein-journals.orgnih.gov

Conversely, ring contraction is also a possibility under certain conditions. For example, the Favorskii rearrangement of α-halocyclohexanones in the presence of a base leads to the formation of a five-membered cyclopentanecarboxylic acid derivative. While this would require prior halogenation of the cyclohexanone ring at the α-position, it represents a potential pathway for ring contraction.

Elucidation of Reaction Mechanisms

Kinetic and thermodynamic data for the reactions of analogous compounds provide valuable benchmarks. For instance, DFT (Density Functional Theory) computational studies on the intramolecular cyclization of δ-aryl-β-dicarbonyl compounds have shown that the feasibility of the reaction is dependent on the stability of the resulting cyclohexadienyl radical intermediates. beilstein-journals.org Similar computational approaches could be applied to model the cyclization of Cyclohexanone, 2-(3-hydroxyphenyl)- to predict the activation energies and reaction thermodynamics.

Kinetic studies on the Baeyer-Villiger oxidation of racemic 2-arylcyclohexanones have been performed to understand the factors influencing enantioselectivity and reaction rates. wordpress.combeilstein-journals.orgnih.gov Such studies typically involve monitoring the reaction progress over time under various conditions to determine rate constants and activation parameters.

The identification of reaction intermediates and the characterization of transition states are fundamental to elucidating reaction mechanisms. In the context of the Pschorr cyclization, the key intermediates are the aryldiazonium salt and the subsequent aryl radical. lehigh.edursc.org These species are typically highly reactive and are often studied using spectroscopic techniques or trapping experiments.

For palladium-catalyzed cyclizations, the mechanism involves the formation of organopalladium intermediates. researchgate.netrsc.org These can be studied using techniques such as NMR spectroscopy and X-ray crystallography to understand the coordination environment of the palladium center and the geometry of the intermediate. DFT calculations are also instrumental in modeling the structures of transition states, which are fleeting and difficult to observe experimentally. beilstein-journals.org

The reactivity of Cyclohexanone, 2-(3-hydroxyphenyl)- is significantly influenced by both steric and electronic factors.

Steric effects primarily arise from the bulky cyclohexanone ring. This can hinder the approach of reagents to the phenolic hydroxyl group and the adjacent positions on the aromatic ring. In intramolecular reactions, the conformation of the cyclohexanone ring and its substituent will play a crucial role in determining the feasibility and stereochemical outcome of the cyclization. Studies on the intramolecular cyclization of 2-aryl-cyclohexylacetic acids have highlighted the importance of steric factors in directing the course of the reaction. nih.gov

Electronic effects are governed by the substituents on the aromatic ring. The hydroxyl group is a strong electron-donating group, which activates the aromatic ring towards electrophilic attack, particularly at the ortho and para positions. acs.org This electronic activation is a key factor in facilitating intramolecular cyclization reactions. Conversely, the presence of electron-withdrawing groups on the aromatic ring would be expected to disfavor such cyclizations. The electronic nature of substituents has been shown to be a predominant factor in controlling the ease of cyclization in similar systems. acs.org

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environments, their proximity to electron-withdrawing or donating groups, and their connectivity through spin-spin coupling. For "Cyclohexanone, 2-(3-hydroxyphenyl)-", one would expect to observe distinct signals for the aromatic protons of the 3-hydroxyphenyl group and the aliphatic protons of the cyclohexanone (B45756) ring. The chemical shifts (δ) of the aromatic protons would typically appear in the downfield region (around 6.5-7.5 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The cyclohexanone protons would resonate in the upfield region (around 1.5-3.5 ppm). The proton at the C2 position, being adjacent to both the carbonyl group and the phenyl ring, would be expected to be the most downfield of the aliphatic protons.

Expected ¹H NMR Data: A detailed table of expected chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), coupling constants (J values), and integrations for each proton is necessary for full characterization but is not currently available in the literature.

A ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. For "Cyclohexanone, 2-(3-hydroxyphenyl)-", a characteristic downfield signal for the carbonyl carbon (C=O) would be expected (around 200-210 ppm). The aromatic carbons would appear in the range of 110-160 ppm, with the carbon bearing the hydroxyl group showing a characteristic shift. The aliphatic carbons of the cyclohexanone ring would resonate in the upfield region (around 20-60 ppm).

Expected ¹³C NMR Data: A table listing the precise chemical shifts for each of the 12 unique carbons in the molecule is required for complete structural confirmation. This data is not currently published.

2D NMR experiments are essential for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the cyclohexanone ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the phenyl ring and the cyclohexanone ring.

Specific cross-peak information from these 2D NMR experiments is critical for the definitive structural elucidation but is not available in the current body of scientific literature.

Infrared (IR) Spectroscopy for Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For "Cyclohexanone, 2-(3-hydroxyphenyl)-", the IR spectrum would be expected to show strong absorption bands corresponding to:

A broad O-H stretching vibration for the phenolic hydroxyl group (around 3200-3600 cm⁻¹).

A sharp and strong C=O stretching vibration for the ketone group in the cyclohexanone ring (around 1700-1725 cm⁻¹).

C-H stretching vibrations for the aromatic and aliphatic C-H bonds (around 2850-3100 cm⁻¹).

C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹).

C-O stretching vibration for the phenolic C-O bond (around 1200-1300 cm⁻¹).

Expected IR Data: A table of the specific vibrational frequencies and their corresponding functional group assignments is needed for a complete analysis. This detailed information is not currently documented.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. The mass spectrum of "Cyclohexanone, 2-(3-hydroxyphenyl)-" would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the bond between the cyclohexanone and phenyl rings, as well as characteristic losses from the cyclohexanone ring.

HRMS provides a very precise measurement of the molecular weight, allowing for the determination of the elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized or isolated compound. For "Cyclohexanone, 2-(3-hydroxyphenyl)-" (C₁₂H₁₄O₂), the exact mass would be calculated and compared to the experimentally determined value to confirm its elemental composition with a high degree of confidence.

Expected HRMS Data: The calculated and experimentally determined exact mass values are essential for definitive confirmation of the molecular formula. This data is not currently available in published research.

Advanced Chromatographic Techniques for Purity and Stereoisomer Analysis

For a chiral compound such as Cyclohexanone, 2-(3-hydroxyphenyl)-, which can exist as a pair of non-superimposable mirror images (enantiomers), specialized chromatographic methods are essential. These techniques are crucial for determining not only the chemical purity of a sample but also its enantiomeric composition, often expressed as enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for separating enantiomers and quantifying the enantiomeric excess of a chiral compound. The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be resolved into separate peaks.

Research Findings: A thorough literature search did not uncover any studies that have developed or applied a chiral HPLC method specifically for Cyclohexanone, 2-(3-hydroxyphenyl)-. To perform such an analysis, researchers would typically screen a variety of commercially available CSPs, which are often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. The goal would be to find a column that provides baseline separation of the two enantiomers.

The mobile phase, a solvent or mixture of solvents that carries the sample through the column, would also be optimized. Common mobile phases for chiral separations include mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol). The detection of the separated enantiomers would likely be accomplished using a UV detector, as the phenyl group in the molecule is a chromophore.

A hypothetical data table for such an analysis would include the following parameters, none of which are currently available in published literature for this specific compound:

ParameterValue
HPLC System: Not specified in literature
Chiral Column: Not specified in literature
Mobile Phase: Not specified in literature
Flow Rate: Not specified in literature
Column Temp.: Not specified in literature
Detection (UV): Not specified in literature
Retention Time (R-enantiomer): Not available
Retention Time (S-enantiomer): Not available
Resolution (Rs): Not available
Enantiomeric Excess (ee %): Not available

Without experimental data, the enantiomeric excess of any given sample of 2-(3-hydroxyphenyl)cyclohexanone cannot be determined or reported.

Gas Chromatography (GC) is a powerful technique for assessing the purity and, in some cases, the identity of volatile or semi-volatile compounds. For a compound like Cyclohexanone, 2-(3-hydroxyphenyl)-, GC analysis would typically involve injecting a sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. A mass spectrometer (MS) is often used as a detector (GC-MS), providing both retention time data and a mass spectrum that can help confirm the compound's identity.

Research Findings: No specific GC or GC-MS methods for the analysis of Cyclohexanone, 2-(3-hydroxyphenyl)- were found in the reviewed literature. To analyze this compound, a high-temperature capillary column with a non-polar or mid-polar stationary phase would likely be used. Due to the presence of a polar hydroxyl group, a derivatization step—such as silylation—might be required to increase the compound's volatility and prevent peak tailing, thereby improving chromatographic performance.

For chiral analysis by GC, a specialized chiral stationary phase would be necessary to resolve the enantiomers. As with HPLC, no such specific application for this compound has been documented.

A data table for a standard GC-MS purity analysis would typically contain the following information, which remains unavailable:

ParameterValue
GC System: Not specified in literature
Column: Not specified in literature
Carrier Gas: Not specified in literature
Inlet Temperature: Not specified in literature
Oven Program: Not specified in literature
Detector: Mass Spectrometer (MS)
Retention Time: Not available
Key Mass Fragments (m/z): Not available

Without these established parameters and reference data, the purity of a sample of Cyclohexanone, 2-(3-hydroxyphenyl)- cannot be verified using standard GC methods.

Computational Chemistry and Theoretical Investigations of Cyclohexanone, 2 3 Hydroxyphenyl

Electronic Structure and Molecular Properties

The electronic characteristics of a molecule dictate its reactivity, stability, and spectroscopic properties. Theoretical methods such as Density Functional Theory (DFT) are instrumental in elucidating these features.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jiaolei.group For molecules like Cyclohexanone (B45756), 2-(3-hydroxyphenyl)-, DFT calculations are employed to determine optimized molecular geometry, vibrational frequencies, and other electronic properties. jiaolei.group

In studies of analogous compounds, such as 2-(2-hydroxy-benzylidene)-cyclohexanone (HBC), DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to optimize the molecular structure. lew.roresearchgate.net The results of such calculations are typically validated by comparing them with experimental data, like X-ray diffraction values for similar structures, to ensure accuracy. lew.roresearchgate.net For instance, frequency calculations can confirm that the optimized structure corresponds to an energy minimum, indicated by the absence of imaginary frequencies. researchgate.net Theoretical vibrational wavenumbers calculated via DFT often show good correlation with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands. lew.roresearchgate.net

Table 1: Illustrative DFT-Calculated Structural Parameters for an Analogous Compound (2-(4-dimethylamino-benzylidene)-cyclohexanone) (Note: Data for the specific title compound is not available; this table serves as an example of typical DFT results.)

ParameterBond/AngleCalculated ValueExperimental (X-ray) Value
Bond Length (Å)C=O1.211.23
Bond Length (Å)C-C (ring)1.53 - 1.551.52 - 1.54
Bond Angle (°)C-C-C (ring)111.0 - 112.5110.8 - 112.1
Data derived from concepts presented in reference lew.ro.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, whereas the LUMO's energy relates to its electron affinity and electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov In a study on dinaphthodiospyrol S, FMO analysis was used to understand intramolecular charge transfer and stability. nih.gov For related compounds like HBC, the HOMO-LUMO energy gap has also been calculated to assess its electronic properties. lew.roresearchgate.net

Table 2: Example FMO Properties from a Theoretical Study on Dinaphthodiospyrol S

Molecular OrbitalEnergy (eV)Significance
HOMO-6.39Electron-donating capability
LUMO-3.51Electron-accepting capability
Energy Gap (ΔE)2.88Chemical reactivity and stability
Data sourced from reference nih.gov.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact and identifying sites for electrophilic and nucleophilic attack. nih.govlibretexts.org In an MEP map, different colors represent varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are favorable for nucleophilic attack. youtube.com Green and yellow represent intermediate or near-zero potential. youtube.com

For Cyclohexanone, 2-(3-hydroxyphenyl)-, an MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, highlighting them as primary sites for electrophilic interactions, such as hydrogen bonding. nih.gov The hydrogen atom of the hydroxyl group and parts of the carbon framework would likely exhibit positive potential (blue), indicating sites for nucleophilic attack. nih.gov

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure and flexibility of a molecule are crucial to its function. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.

Molecular mechanics and molecular dynamics (MD) simulations are computational methods used to study the motion of atoms and molecules over time. nih.gov These simulations can reveal the preferred conformations of a molecule and the dynamic processes it undergoes, such as ring-flipping in a cyclohexanone ring or the rotation of substituents. researchgate.netresearchgate.net

For substituted cyclohexanones, these simulations can determine the equilibrium between conformers where the substituent is in an axial or equatorial position. researchgate.net MD simulations have been used to investigate keto-enol tautomerism and the formation of intramolecular hydrogen bonds in solution for complex cyclohexenone derivatives. researchgate.netnih.gov These studies can calculate the free energy of activation for conformational transitions, providing a deeper understanding of the molecule's dynamic behavior. nih.gov

The surrounding solvent can significantly influence the conformational equilibrium of a molecule. documentsdelivered.com Polar solvents tend to stabilize conformers with larger dipole moments, while non-polar solvents favor less polar conformers. researchgate.net

Table 3: Example of Solvent Influence on the Conformational Equilibrium of 2-Bromocyclohexanone

SolventDielectric Constant (ε)Axial Conformer (%)Equatorial Conformer (%)
Vapor Phase1.08515
Carbon Tetrachloride (CCl₄)2.27426
Dimethyl Sulfoxide (DMSO)46.73070
Data derived from concepts presented in reference researchgate.net.

Reaction Mechanism Modeling

Computational modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions. For a substituted cyclohexanone like 2-(3-hydroxyphenyl)cyclohexanone, understanding its reaction mechanisms at a molecular level is crucial for controlling reaction outcomes.

The study of a reaction mechanism begins with mapping the potential energy surface (PES) to identify the most plausible reaction pathway. This involves locating the stable molecules (reactants and products) and the high-energy transition states that connect them.

Theoretical Approach:

Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations due to its balance of accuracy and computational cost. By employing a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVP), the geometries of reactants, products, intermediates, and transition states can be optimized.

Transition State Theory:

According to transition state theory, the rate of a reaction is dependent on the free energy difference between the reactants and the transition state. Computational chemists locate transition states, which are first-order saddle points on the PES, and confirm them by frequency analysis (a single imaginary frequency). The calculated activation energy (the energy barrier from reactant to transition state) provides a quantitative measure of the reaction's feasibility.

For a reaction involving Cyclohexanone, 2-(3-hydroxyphenyl)-, such as an alkylation or a reduction, computational modeling would identify the transition state structures for different possible pathways. The calculated energy barriers would then indicate the most likely mechanism.

Illustrative Energy Profile Data:

The following table illustrates the kind of data that would be generated from a computational study on the reduction of Cyclohexanone, 2-(3-hydroxyphenyl)-. Note: This data is hypothetical and for illustrative purposes only.

SpeciesRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactant + NaBH40.000.00
Axial Attack TS+10.5+12.1
Equatorial Attack TS+11.2+13.0
Axial Product-15.3-14.5
Equatorial Product-14.8-14.1

This hypothetical data suggests that the axial attack pathway has a lower activation energy, and would therefore be the kinetically favored pathway.

For a molecule with multiple reactive sites or the potential to form different stereoisomers, predicting the selectivity of a reaction is a key application of computational chemistry.

Regioselectivity:

In reactions such as enolate formation, the 2-(3-hydroxyphenyl)- substituent can influence which of the two alpha-protons is abstracted. Computational models can predict this regioselectivity by calculating the energies of the two possible enolate intermediates or the transition states leading to them. Factors such as steric hindrance from the substituent and its electronic effects would be quantified.

Stereoselectivity:

The facial selectivity of nucleophilic addition to the carbonyl group of Cyclohexanone, 2-(3-hydroxyphenyl)- is a prime example of where computational chemistry can offer significant insights. The substituent at the 2-position will influence whether a nucleophile attacks from the axial or equatorial face.

Theoretical models, such as the Felkin-Anh model, provide a qualitative prediction. Computational calculations can provide quantitative data by determining the energies of the transition states for both axial and equatorial attack. These calculations would take into account torsional strain, steric interactions, and stereoelectronic effects. For instance, studies on other substituted cyclohexanones have shown that the stereochemical outcome can be rationalized by analyzing the transition state energies. researchgate.net

Illustrative Stereoselectivity Prediction Data:

The following table shows hypothetical data for the predicted product distribution based on calculated transition state free energies for a nucleophilic addition reaction. Note: This data is hypothetical and for illustrative purposes only.

Attack TrajectoryCalculated ΔG‡ (kcal/mol)Predicted Product Ratio (at 298 K)
Axial12.185%
Equatorial13.015%

Structure-Reactivity and Structure-Selectivity Relationships from Computational Data

By systematically modifying the structure of Cyclohexanone, 2-(3-hydroxyphenyl)- in silico (e.g., changing the substituent on the phenyl ring) and calculating the resulting changes in reactivity and selectivity, a quantitative structure-activity relationship (QSAR) or a more nuanced understanding of structure-reactivity/selectivity can be developed.

Reactivity Descriptors:

Computational chemistry provides a range of electronic descriptors that can be correlated with reactivity. These include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap can be an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, hybridization, and donor-acceptor interactions within the molecule, which can be used to rationalize its reactivity.

Relating Structure to Selectivity:

Computational data can reveal the subtle interplay of steric and electronic factors that govern selectivity. For example, by analyzing the geometries of transition states, one can determine if selectivity is controlled by steric repulsion, favorable orbital overlap, or electrostatic interactions. In the case of Cyclohexanone, 2-(3-hydroxyphenyl)-, the orientation of the hydroxyphenyl group and its hydrogen-bonding capabilities could be computationally investigated to understand their influence on the stereochemical outcome of reactions.

Illustrative Structure-Reactivity Data Table:

This table presents a hypothetical correlation between a calculated electronic property (LUMO energy) and the relative reaction rate for a series of substituted 2-phenylcyclohexanones in a nucleophilic addition. Note: This data is hypothetical and for illustrative purposes only.

Substituent on Phenyl RingCalculated LUMO Energy (eV)Relative Reaction Rate
-OCH3-1.850.8
-H-1.951.0
-Cl-2.102.5
-NO2-2.5015.2

This hypothetical data illustrates that a lower LUMO energy, corresponding to a more electron-deficient carbonyl carbon, leads to a faster reaction rate.

Advanced Research Applications in Chemical Synthesis

Utility as a Versatile Synthetic Building Block

Cyclohexanone (B45756), 2-(3-hydroxyphenyl)- serves as a multifaceted building block in synthetic chemistry due to the distinct reactivity of its two functional groups. The cyclohexanone moiety contains a carbonyl group and adjacent α-methylene groups, while the hydroxyphenyl group offers a site for aromatic substitution and reactions involving the phenolic hydroxyl. This duality allows for a wide array of chemical transformations, enabling its incorporation into larger, more complex molecules.

The ketone functionality can undergo a variety of reactions, including but not limited to:

Enolate formation: The methylene (B1212753) groups alpha to the carbonyl can be regioselectively deprotonated to form enolates, which can then react with various electrophiles for C-C bond formation.

Reduction: The ketone can be reduced to a secondary alcohol, introducing a new stereocenter.

Oxidation: Baeyer-Villiger oxidation can convert the cyclic ketone into a lactone, expanding the synthetic possibilities.

Condensation reactions: The ketone can participate in aldol (B89426) or Knoevenagel condensations.

Simultaneously, the 3-hydroxyphenyl group provides additional reaction sites:

O-alkylation/O-acylation: The phenolic hydroxyl can be easily alkylated or acylated to introduce protecting groups or modify the molecule's properties.

Electrophilic aromatic substitution: The phenol (B47542) ring is activated towards electrophilic substitution, allowing for the introduction of further functional groups.

Cross-coupling reactions: The phenol can be converted to a triflate, enabling palladium-catalyzed cross-coupling reactions.

This inherent versatility makes 2-(3-hydroxyphenyl)cyclohexanone and its isomers valuable starting materials for constructing diverse molecular frameworks. google.com A number of bioactive compounds and natural products contain a cyclohexanone motif, highlighting the importance of such building blocks in synthetic strategies. cas.cz

Table 1: Potential Synthetic Transformations of 2-(3-hydroxyphenyl)cyclohexanone
Molecular MoietyReaction TypePotential Product TypeRelevance
CyclohexanoneEnolate Alkylationα-Substituted CyclohexanoneC-C bond formation
CyclohexanoneReduction (e.g., with NaBH₄)2-(3-hydroxyphenyl)cyclohexanolIntroduction of hydroxyl group and stereocenter
CyclohexanoneBaeyer-Villiger OxidationSubstituted CaprolactoneRing expansion, access to polyesters
CyclohexanoneReductive Amination2-(3-hydroxyphenyl)cyclohexylamineFormation of C-N bonds
HydroxyphenylO-Alkylation (e.g., Williamson Ether Synthesis)2-(3-alkoxyphenyl)cyclohexanoneProtection or modification of phenol
HydroxyphenylElectrophilic Aromatic SubstitutionSubstituted 2-(3-hydroxyphenyl)cyclohexanoneRing functionalization (e.g., halogenation, nitration)
BifunctionalIntramolecular Cyclization (e.g., Grewe)Tetracyclic Morphinan (B1239233) CoreConstruction of complex alkaloids

Intermediate in Complex Molecule Synthesis

The utility of 2-(3-hydroxyphenyl)cyclohexanone extends beyond being a simple building block; it serves as a key intermediate in the assembly of highly complex and biologically active molecules.

While direct total syntheses of natural products explicitly starting from 2-(3-hydroxyphenyl)cyclohexanone are not extensively detailed, its structure represents a key synthon for certain classes of alkaloids, particularly those with a fused polycyclic framework. For example, the hasubanan (B79425) alkaloids feature a complex carbocyclic core that can be retrosynthetically disconnected to precursors resembling 2-arylcyclohexanones. researchgate.netelsevierpure.com Synthetic strategies toward these molecules often involve the creation of such a unit, followed by intramolecular cyclizations to build the characteristic bridged system. researchgate.netresearchgate.net The 2-(3-hydroxyphenyl)cyclohexanone framework provides the necessary atoms and connectivity to construct the A and C rings of these intricate natural products.

Carbocyclic nucleoside analogues are an important class of antiviral and anticancer agents where a carbocycle replaces the furanose sugar of natural nucleosides. nih.gov While various cyclohexylamines and functionalized cyclohexanes serve as precursors for these molecules beilstein-journals.org, the specific application of 2-(3-hydroxyphenyl)cyclohexanone in the synthesis of carbocyclic nucleoside analogues is not widely documented in scientific literature.

The most significant application of 2-(3-hydroxyphenyl)cyclohexanone as a synthetic intermediate is in the construction of the morphinan scaffold, which forms the core of a major class of opioid analgesics, including morphine and codeine. d-nb.infoplos.org The classical and most convergent strategies for the total synthesis of morphinans, such as the Grewe cyclization, rely on an acid-catalyzed intramolecular cyclization of a 2-arylcyclohexane derivative. soton.ac.ukudel.edu

In this context, 2-(3-hydroxyphenyl)cyclohexanone is a critical precursor. The 3-hydroxyphenyl group provides the exact substitution pattern required for the aromatic "A" ring of the morphinan skeleton. The cyclohexanone serves as the "C" ring. A typical synthetic sequence involves the N-alkylation of an appropriate amine followed by condensation with the 2-(3-hydroxyphenyl)cyclohexanone precursor to form an octahydroisoquinoline derivative. The pivotal step is the subsequent acid-catalyzed cyclization, where the electron-rich aromatic ring attacks a carbocation generated from the cyclohexane (B81311) ring, forging the quaternary carbon at position 13 and completing the tetracyclic morphinan framework. udel.edu This strategy highlights the compound's role in providing the essential carbon framework and the correctly positioned phenolic group necessary for the key ring-forming reaction in the synthesis of these vital medicines. researchgate.netnih.gov

Role in the Development of Novel Catalytic Systems

The compound 2-(3-hydroxyphenyl)cyclohexanone is a valuable substrate for probing and developing new catalytic methodologies. Its bifunctional nature allows it to be used in testing a range of catalytic transformations. For instance, the development of catalysts for the selective hydrogenation of phenols to cyclohexanones is a significant area of research. patsnap.com Conversely, the aerobic dehydrogenation of cyclohexanones to phenols is also of great interest. nih.gov 2-(3-hydroxyphenyl)cyclohexanone serves as an ideal test substrate for such systems, as the reaction could proceed at either the phenol or the ketone, providing a measure of the catalyst's chemoselectivity.

Furthermore, recent advances in C-H functionalization can be applied to this molecule. Ene-reductases have been shown to facilitate intramolecular C-H functionalization of substituted cyclohexanones. osti.gov The presence of both aliphatic and aromatic C-H bonds in 2-(3-hydroxyphenyl)cyclohexanone makes it a suitable candidate for developing new catalysts that can selectively activate specific C-H bonds in a complex setting.

Mechanistic Probes in Enzymatic Systems and Biotransformations

In the field of biocatalysis, 2-(3-hydroxyphenyl)cyclohexanone and its analogues are useful as mechanistic probes for various enzymes and for exploring novel biotransformations.

Cyclohexanone monooxygenases (CHMOs) are well-studied enzymes that catalyze the Baeyer-Villiger oxidation of cyclic ketones to their corresponding lactones. nih.gov These enzymes are known for their broad substrate scope and high selectivity. nih.govresearchgate.net Using 2-(3-hydroxyphenyl)cyclohexanone as a substrate can help elucidate the steric and electronic preferences of a given CHMO. The enzyme could potentially oxidize the ketone to one of two possible regioisomeric lactones, or it could hydroxylate the aromatic ring. The observed product distribution provides insight into the enzyme's active site architecture and catalytic mechanism.

The compound is also a candidate for enzymatic kinetic resolution. Since 2-(3-hydroxyphenyl)cyclohexanone is chiral, different enzymes, such as lipases, can be used to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the enantiomers. chemrxiv.orgnih.gov This is a widely used technique for producing enantiomerically pure compounds, and 2-(3-hydroxyphenyl)cyclohexanone could serve as a model substrate for developing new resolution protocols. nih.gov Studies on related benzyl-substituted cyclohexanones have shown that they are readily metabolized by plant cell cultures, undergoing reductions and hydroxylations, suggesting a rich potential for biotransformation. cas.cz

Table 2: Potential Biotransformations of 2-(3-hydroxyphenyl)cyclohexanone
Enzyme ClassTransformation TypePotential Product(s)Application/Significance
Cyclohexanone Monooxygenase (CHMO)Baeyer-Villiger OxidationRegioisomeric ε-caprolactonesProbing enzyme regioselectivity; synthesis of chiral lactones. nih.gov
Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED)Ketone Reduction(1R,2R/S)- or (1S,2R/S)-2-(3-hydroxyphenyl)cyclohexanolAsymmetric synthesis of chiral diols; probing enzyme stereoselectivity.
Lipase / EsteraseEnzymatic Kinetic ResolutionEnantiopure ketone and its acylated enantiomerSeparation of enantiomers; synthesis of optically active intermediates. chemrxiv.org
Cytochrome P450 MonooxygenaseAromatic/Aliphatic HydroxylationDi- or tri-hydroxylated derivativesProbing enzyme regioselectivity; generating novel poly-hydroxylated compounds. nih.gov
Ene-reductaseDehydrogenation/C-H functionalization2-(3-hydroxyphenyl)cyclohex-2-en-1-oneProbing novel enzymatic activities; synthesis of α,β-unsaturated ketones. osti.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.